4-(2-Bromopyrimidin-4-yl)morpholine
Overview
Description
“4-(2-Bromopyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H10BrN3O . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10BrN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 . This indicates that the compound contains 8 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 3 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 244.09 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity :
- Desai et al. (2016) synthesized novel derivatives containing pyrazole, pyrimidine, and morpholine analogues, which exhibited significant in vitro antimicrobial activity against different bacterial and fungal strains (Desai, Patel, & Dave, 2016).
- Kumar et al. (2007) reported on the synthesis of morpholine derivatives, including 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, showing potential as antimicrobials (Kumar, Sadashiva, & Rangappa, 2007).
- Rahimizadeh et al. (2011) explored the synthesis of thiazolo[4,5-d]pyrimidines, assessing their antibacterial properties, with morpholine as a key component (Rahimizadeh et al., 2011).
DNA Binding and Protein Kinase Inhibition :
- Cano et al. (2010) synthesized DNA-PK inhibitors, where the chromen-4-one core was replaced by aza-heterocyclic systems including morpholine, demonstrating potent DNA-PK inhibitory activity (Cano et al., 2010).
Antitumor Testing :
- Hassan et al. (2017) designed and synthesized new triazolopyrimidine and triazoloquinazoline derivatives, including morpholine groups, and evaluated their antitumor activity. These compounds exhibited promising results in DNA-binding assays and in tests against Ehrlich Ascites Carcinoma in mice (Hassan et al., 2017).
Biocorrosion Inhibition :
- Onat et al. (2016) investigated 2-aminopyrimidine derivatives, including morpholine, for their biocidal and corrosion inhibitor activities. These compounds reduced the growth of Desulfotomaculum sp. and inhibited biocorrosion of steel (Onat et al., 2016).
Pharmacological Implications :
- Sakthikumar et al. (2019) conducted spectro-electrochemical assessments of DNA/BSA interactions and evaluated the cytotoxicity, radical scavenging, and pharmacological implications of morpholine-based metal(ii) complexes. These complexes showed potential as therapeutic agents in cancer research (Sakthikumar, Solomon, & Raja, 2019).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
4-(2-bromopyrimidin-4-yl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDUPAKZNUTNNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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